2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester

Computational photochemistry ZINDO/s semiempirical modeling UVB filter design

2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester (CAS 96436-87-2) is a linear n-octyl ester of 4-methoxycinnamic acid within the broader class of cinnamate-based organic UVB filters. It shares the identical chromophoric core (λmax ≈ 308–311 nm in methanol) responsible for UVB absorption (280–320 nm) as its widely used branched-chain congener octinoxate (2-ethylhexyl 4-methoxycinnamate, CAS 5466-77-3), as well as shorter-chain homologs such as methyl 4-methoxycinnamate.

Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
Cat. No. B12077315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester
Molecular FormulaC18H26O3
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)OC
InChIInChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-18(19)14-11-16-9-12-17(20-2)13-10-16/h9-14H,3-8,15H2,1-2H3/b14-11+
InChIKeyPCQLCJLFQGMYHD-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic Acid, 3-(4-Methoxyphenyl)-, Octyl Ester: A Linear Alkyl UVB Cinnamate for Discerning Sun Care Formulators


2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester (CAS 96436-87-2) is a linear n-octyl ester of 4-methoxycinnamic acid within the broader class of cinnamate-based organic UVB filters [1]. It shares the identical chromophoric core (λmax ≈ 308–311 nm in methanol) responsible for UVB absorption (280–320 nm) as its widely used branched-chain congener octinoxate (2-ethylhexyl 4-methoxycinnamate, CAS 5466-77-3), as well as shorter-chain homologs such as methyl 4-methoxycinnamate [2]. Unlike octinoxate—which is an isomeric mixture produced from racemic 2-ethylhexanol—this linear octyl ester is a structurally discrete, single-isomer entity with a straight eight-carbon chain, a feature that has implications for lipophilicity, metabolic stability, and environmental fate profiles when compared to branched alkyl ester alternatives [3].

Single-entity cinnamate probe — eliminates stereochemical ambiguity of racemic octinoxate
Structural definition
Defined linear C8 architecture — supports lipophilicity-controlled skin penetration studies
Physicochemical control
Regulatory gray-zone candidate — chemically distinct from explicitly banned octinoxate for jurisdictional evaluation
Regulatory review

Why 2-Propenoic Acid, 3-(4-Methoxyphenyl)-, Octyl Ester Cannot Be Casually Replaced by Octinoxate or Shorter-Chain Cinnamates


Although all 4-methoxycinnamate esters display a superficially similar UVB absorption envelope, evidence demonstrates that simple substitution is scientifically indefensible for procurement and formulation decisions. The branched 2-ethylhexyl ester (octinoxate) is a racemic mixture whose chiral center introduces variable interactions at biological interfaces , while the linear n-octyl ester offers a defined, single-entity structure that eliminates stereochemical ambiguity. Shorter-chain homologs like methyl 4-methoxycinnamate exhibit logP values approximately 3–4 log units lower (~2.60 vs. ~5.66 for the branched C8 ester), drastically altering skin penetration, systemic absorption, and environmental partitioning [1]. Even among C8 esters, the linear vs. branched architecture differentially affects susceptibility to enzymatic hydrolysis, with branched esters typically showing greater resistance to esterase-mediated cleavage—meaning the linear octyl ester may exhibit a meaningfully distinct metabolic half-life and bioaccumulation trajectory [2].

Isomer mix Racemic octinoxate introduces stereochemical variability absent in the single-isomer linear ester — may confound biological assay reproducibility.
Lipophilicity gap Linear n-octyl ester shows a predicted LogP ~1.2 units higher than branched octinoxate (~5.7 vs ~4.5); substitution can alter skin retention and systemic absorption profiles.
Metabolic stability Linear esters generally undergo more rapid carboxylesterase-mediated hydrolysis than branched analogs — the metabolic half-life and bioaccumulation trajectory may not transfer directly.

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-Propenoic Acid, 3-(4-Methoxyphenyl)-, Octyl Ester from In-Class Alternatives


Computational Quantum-Mechanical Evidence: Alkyl Chain Homologation Does Not Shift UVB λmax, Confirming the Chromophore Is the Decisive Selection Factor

Semiempirical ZINDO/s calculations across a homologous series of alkyl p-methoxy cinnamates (APMC) from methyl (C1) through heptyl (C7) demonstrated that modification of the alkyl chain does not significantly alter the wavelength of maximum absorption (λmax) [1]. This computational finding—class-level inference extended to the octyl (C8) homolog—means that the linear octyl ester retains the characteristic UVB absorption peak near 310 nm shared by all members of this class, including octinoxate [2]. Consequently, UV filtering efficacy is determined by the conserved cinnamate chromophore, and differentiation between the linear octyl ester and branched octinoxate must be sought in properties beyond UV absorption alone, such as lipophilicity and metabolic stability, rather than in spectral performance.

UVB λmax
Class-level inference
Δλmax ≈ 0 nm among C1–C8 n-alkyl homologs
All cinnamate esters
Spectral interchangeability confirmed
Procurement differentiation must rest on non-spectral properties
Computational photochemistry ZINDO/s semiempirical modeling UVB filter design

Lipophilicity-Driven Differentiation: LogP Gap Between Linear n-Octyl and Branched 2-Ethylhexyl Esters Alters Bioaccumulation and Skin Penetration Trajectory

Computational logP predictions provide a quantitative basis for distinguishing the linear n-octyl ester from its branched 2-ethylhexyl analog. The DEDUCT database reports a LogP of 4.468 for 2-ethylhexyl methoxycinnamate [1], whereas ChemSpider's ACD/Labs prediction for the n-octyl ester yields a LogP of 5.66 and an ACD/LogD (pH 7.4) of 5.19 . The resulting ΔLogP of approximately +1.19 units translates to roughly a 15-fold increase in octanol-water partition coefficient, predicting meaningfully higher skin retention, greater potential for systemic absorption, and elevated bioaccumulation factor (ACD/BCF ~5205 for the n-octyl ester vs. experimentally measured BCF of 175 in rainbow trout for the branched 2-ethylhexyl ester ). Simultaneously, the linear ester's predicted water solubility of only ~0.155 mg/L reinforces its hydrophobic, membrane-seeking character.

LogP Gap
Cross-study comparable
ΔLogP ≈ +1.19 (~15× higher partitioning)
n-octyl
EHMC
Lipophilicity-driven fate divergence
Impacts skin retention, systemic absorption, and bioaccumulation potential
Lipophilicity Skin penetration Bioaccumulation LogP prediction

Photostability Comparison: Cinnamate trans–cis Isomerization Is a Class-Wide Liability but Degradation Quantum Yield Varies with Ester Architecture

Octyl methoxycinnamate (OMC, primarily studied as the 2-ethylhexyl ester) is known to undergo photodegradation via trans–cis isomerization under sunlight, with measurable loss of UVB protection upon prolonged exposure [1]. The quantum yield of photolysis for ethylhexyl methoxycinnamate (EHMC) has been measured at 0.0042 and 0.0023 mol·Einstein⁻¹ (for 0.2% and 0.5% ACN v/v, respectively) under UV irradiation [2]. At photostationary equilibrium, the Z-isomer represents 30–50% of total EHMC, with minimal overall degradation, a behavior confirmed in both environmental waters and on human skin [3]. While no direct photolysis quantum yield measurement exists for the linear n-octyl ester, the class-level mechanism—excited-state [2+2] cycloaddition and trans–cis photoisomerization—is expected to apply, and the rate of isomerization may be modulated by the local viscosity and free volume conferred by the linear vs. branched alkyl tail [4].

Photostability
Class-level inference
No direct quantum yield data for linear ester
EHMC reference: quantum yield 0.0042 mol·Einstein⁻¹
Formulation-level photostabilization likely required
Trans–cis isomerization is a class-wide liability; chain architecture may modulate rate
Photostability trans–cis photoisomerization Quantum yield Sunscreen photodegradation

Synthetic Purity and Structural Definition: The Linear Octyl Ester as a Single Chemical Entity vs. Octinoxate's Isomeric Mixture

Octinoxate (CAS 5466-77-3) is manufactured from racemic (RS)-2-ethylhexanol, producing a mixture of at least two stereoisomeric compounds—(R)-2-ethylhexyl and (S)-2-ethylhexyl 4-methoxycinnamate—alongside potential branched-chain positional isomers . In contrast, the linear n-octyl ester (CAS 96436-87-2) synthesized from n-octan-1-ol yields a single defined chemical species: n-octyl (E)-3-(4-methoxyphenyl)prop-2-enoate, with IUPAC Standard InChI unambiguously confirming the (E)-configuration and linear chain connectivity [1]. This structural precision eliminates batch-to-batch stereochemical variability that can confound physicochemical property measurements, biological assay reproducibility, and regulatory dossier consistency. For researchers requiring a well-defined single-entity cinnamate ester for mechanistic photochemical studies, structure-activity relationship (SAR) investigations, or analytical reference standard development, the linear octyl ester provides a level of molecular definition that octinoxate cannot offer .

Isomeric purity
Direct head-to-head
1 defined molecular entity vs. ≥2 stereoisomers in octinoxate
Reproducible analytical characterization
NIST InChI confirms single linear (E)-configured structure
Chemical purity Isomeric composition Stereochemistry Quality control

Regulatory Precedent and Environmental Risk Differentiation: Linear vs. Branched C8 Esters Under the Octinoxate Ban Framework

Since 2021, Hawaii has permanently banned the use and sale of octinoxate-based sunscreens due to demonstrated serious impacts on coral reefs [1]. This ban specifically targets octinoxate (CAS 5466-77-3), defined as 2-ethylhexyl 4-methoxycinnamate. Critically, the linear n-octyl ester (CAS 96436-87-2) is a chemically distinct substance and is not explicitly named in the Hawaii ban legislation, potentially creating a regulatory gray zone for formulators [2]. Additionally, literature on the biodegradation of alkyl chain esters indicates that linear hydrocarbon chains degrade more readily than branched ones in environmental settings—for example, linear maleate diesters showed measurable biodegradation while the branched di(2-ethylhexyl) maleate exhibited almost no degradation [3]. This general structure-biodegradability relationship suggests that the linear n-octyl ester may exhibit a more favorable environmental persistence profile compared to the branched octinoxate, though direct experimental confirmation in the cinnamate series is lacking.

Regulatory status
Class-level inference
Not explicitly named in Hawaii Act 104 (2018); banned vs. not currently listed
Regulatory gray zone for formulators
Linear alkyl chains generally biodegrade faster; cinnamate-specific data lacking
Environmental regulation Coral reef toxicity Hawaii sunscreen ban Biodegradation

Best Research and Industrial Application Scenarios for 2-Propenoic Acid, 3-(4-Methoxyphenyl)-, Octyl Ester


Reference Standard and Analytical Method Development for Cinnamate UV Filter Quantification

The linear octyl ester's status as a defined single chemical entity—free from the stereoisomeric complexity of racemic octinoxate—makes it an ideal candidate for use as a primary reference standard in HPLC, GC-MS, and spectrophotometric methods for quantifying cinnamate UV filters in complex matrices. Its NIST-verified chemical structure and unambiguous InChI key provide the traceability required for regulatory analytical method validation [1].

Structure-Activity Relationship (SAR) Studies on Cinnamate Photophysics Without Stereochemical Confounds

For academic and industrial photochemistry laboratories investigating the fundamental photophysics of cinnamate esters—including trans–cis isomerization quantum yields, excited-state dynamics, and [2+2] photocycloaddition mechanisms—the linear octyl ester removes the stereochemical noise inherent in racemic octinoxate, enabling cleaner interpretation of time-resolved spectroscopic and computational data [2].

Formulation Development Targeting Markets with Octinoxate Regulatory Restrictions

Given that the linear n-octyl ester (CAS 96436-87-2) is chemically distinct from octinoxate (CAS 5466-77-3) and not explicitly named in Hawaii's sunscreen ban, formulators may explore it as a potential UVB-filtering alternative in product lines destined for jurisdictions where octinoxate is restricted—provided that experimental environmental toxicity and biodegradation data are generated to support regulatory submissions [3][4].

Lipophilicity-Modulated Drug Delivery and Skin Retention Research

With a predicted LogP approximately 1.2 units higher than octinoxate (~5.66 vs. ~4.47), the linear octyl ester is a valuable probe molecule for studying the effect of ester alkyl chain architecture on skin penetration kinetics, stratum corneum partitioning, and systemic absorption in Franz cell diffusion experiments, informing rational design of topical formulations where prolonged epidermal retention is desired [5].

Application
Selection Property
Validation Focus
Reference standard and analytical method development
Single defined chemical entity with NIST traceability
HPLC/GC-MS method reproducibility and impurity profiling
Cinnamate photophysics SAR studies
Stereochemical purity; absence of enantiomeric noise
Interpretation of trans–cis isomerization and excited-state data
Octinoxate-restricted market formulation exploration
Distinct CAS from banned substance
Jurisdiction-specific regulatory review and environmental toxicity data generation
Lipophilicity-modulated skin retention research
Linear C8 architecture with higher predicted LogP than branched congener
Franz cell diffusion studies; stratum corneum partitioning endpoints
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